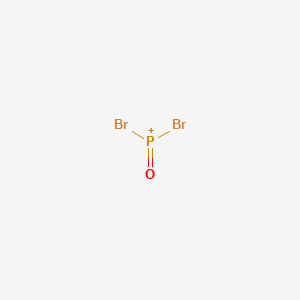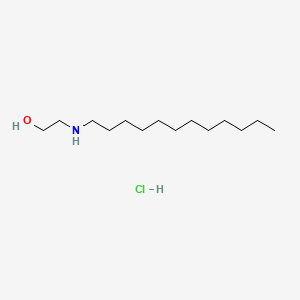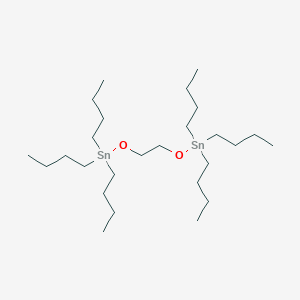![molecular formula C9H9ClHgO2 B14718481 Chloro[3-(ethoxycarbonyl)phenyl]mercury CAS No. 22009-64-9](/img/structure/B14718481.png)
Chloro[3-(ethoxycarbonyl)phenyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[3-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 3-(ethoxycarbonyl)phenylboronic acid with mercuric chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
- Solvent: Tetrahydrofuran (THF)
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Chloro[3-(ethoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH₂), and phosphines (R₃P) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution with thiols can produce thiol-substituted organomercury compounds.
科学研究应用
Chloro[3-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Chloro[3-(ethoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include:
Covalent bonding: Formation of covalent bonds with thiol groups in proteins.
Inhibition: Inhibition of enzyme activity by binding to active sites.
Disruption: Disruption of cellular processes by interacting with key biomolecules.
相似化合物的比较
Chloro[3-(ethoxycarbonyl)phenyl]mercury can be compared with other organomercury compounds such as:
Methylmercury: Known for its neurotoxicity and environmental impact.
Phenylmercury acetate: Used as a fungicide and antiseptic.
Dimethylmercury: Highly toxic and used in research as a reference compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Its ethoxycarbonyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Conclusion
This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of ongoing study and exploration.
属性
CAS 编号 |
22009-64-9 |
|---|---|
分子式 |
C9H9ClHgO2 |
分子量 |
385.21 g/mol |
IUPAC 名称 |
chloro-(3-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q;;+1/p-1 |
InChI 键 |
OZAAECVJDDLTDA-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


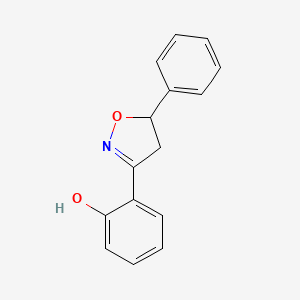
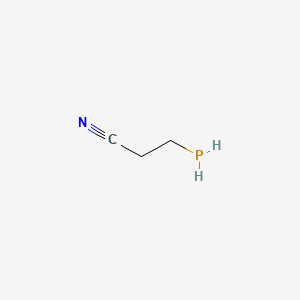


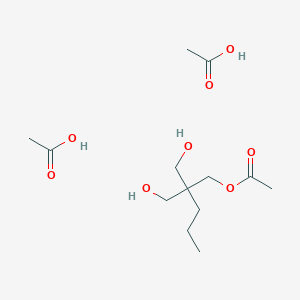

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
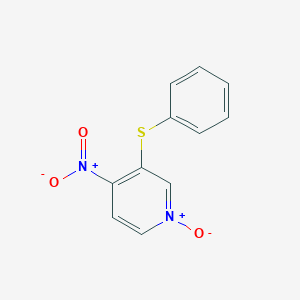
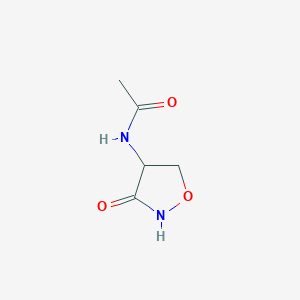
![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
